Oleuropeic acid

Übersicht

Beschreibung

Oleuropeic acid, also known as olive bitter acid, is a naturally occurring compound found in olive trees. It is a polyphenol with notable antioxidant, anti-inflammatory, and antibacterial properties. This compound is a colorless crystalline solid at room temperature and has a bitter taste. This compound is not easily soluble in water but can dissolve in organic solvents. It is stable under acidic conditions but decomposes in alkaline environments .

Vorbereitungsmethoden

Oleuropeic acid is typically extracted from olive leaves. The leaves are dried and then subjected to extraction using organic solvents such as diethyl ether. The extract is filtered and concentrated, and the this compound is purified through methods like freeze crystallization or column chromatography . Industrial production methods often involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.

Analyse Chemischer Reaktionen

Oleuropeic acid undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into various derivatives, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups, leading to the formation of esters and other derivatives.

Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Oleuropeic acid exhibits a range of pharmacological effects that contribute to its therapeutic applications:

- Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cardiovascular disorders and neurodegenerative diseases .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by decreasing the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This property is particularly beneficial in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Studies have shown that this compound can protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s disease, and to enhance neuronal survival in models of neurodegeneration .

Therapeutic Applications

The therapeutic applications of this compound span various health conditions:

- Cardiovascular Health : this compound has demonstrated cardioprotective effects by improving endothelial function, reducing blood pressure, and inhibiting platelet aggregation. It also shows promise in mitigating ischemic heart damage through its antioxidant properties .

- Metabolic Disorders : The compound has been studied for its role in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This compound treatment has been shown to reduce lipid accumulation in liver tissues .

- Cancer Research : Preliminary studies suggest that this compound may possess anti-tumor properties. It has been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different contexts:

Wirkmechanismus

The mechanism of action of oleuropeic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: This compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antibacterial Properties: This compound disrupts bacterial cell membranes and inhibits the growth of various pathogenic bacteria.

Vergleich Mit ähnlichen Verbindungen

Oleuropeic acid is unique among polyphenols due to its specific structure and biological activities. Similar compounds include:

Hydroxytyrosol: A metabolite of oleuropein with strong antioxidant activity.

Tyrosol: Another phenolic compound found in olives, with antioxidant and anti-inflammatory effects.

This compound stands out due to its specific interactions with molecular targets and its stability under various conditions, making it a valuable compound for diverse applications.

Eigenschaften

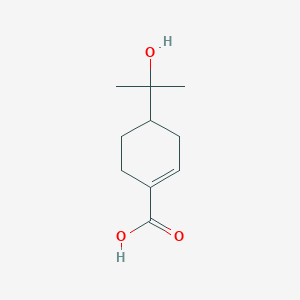

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWJELXORKNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5027-76-9 | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.